3-Aminopropanal

Description

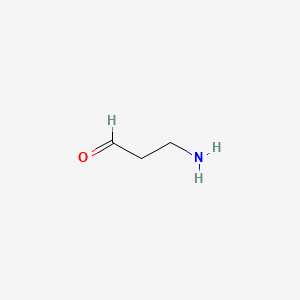

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXDJQZLDDHMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188702 | |

| Record name | 3-Aminopropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminopropionaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

352-92-1 | |

| Record name | Propanal, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML707Y407U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropanal: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal, a key metabolite in the polyamine catabolism pathway, is a reactive aldehyde of significant interest in biochemical and neurological research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological roles. Particular attention is given to its cytotoxicity and implications in pathological conditions such as cerebral ischemia. This guide is intended to serve as a technical resource, consolidating critical data and methodologies to aid in further research and drug development efforts.

Chemical Structure and Identification

This compound, also known as 3-aminopropionaldehyde or β-alaninal, is a simple aliphatic amino aldehyde. Its structure consists of a three-carbon chain with an amino group at the 3-position and an aldehyde group at the 1-position.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: this compound[1]

Physicochemical Properties

This compound is a polar molecule, exhibiting solubility in water and other polar solvents. Due to its reactive nature, it is often handled in a more stable, protected form, such as its diethyl acetal. The aldehyde and amine functionalities confer a unique reactivity profile, making it susceptible to oxidation, polymerization, and nucleophilic addition reactions.

| Property | Value | Source |

| Molecular Weight | 73.09 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fishy, ammoniacal | [3] |

| Boiling Point | 45-46 °C at 12 Torr | [4] |

| Density | 0.924 g/cm³ (predicted) | [2][4] |

| Melting Point | -38 °C | [3] |

| Water Solubility | Highly soluble | [3] |

| XLogP3 | -1.3 | [4] |

Stability and Storage: this compound is unstable and prone to polymerization and oxidation.[3] It is typically stored under an inert atmosphere. For many applications, its more stable diethyl acetal derivative is used.

Spectroscopic Data

Predicted Spectroscopic Data for this compound:

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO, ~9.5-9.8 ppm), and two methylene groups (-CH₂-CHO, ~2.7 ppm; -CH₂-NH₂, ~3.0 ppm) and the amine protons (-NH₂, broad signal). |

| ¹³C NMR | Signals for the carbonyl carbon (C=O, ~200 ppm), and two methylene carbons (-CH₂-CHO, ~45 ppm; -CH₂-NH₂, ~38 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C=O stretching (aldehyde, ~1720-1740 cm⁻¹), and C-H stretching (~2720 and ~2820 cm⁻¹ for the aldehydic C-H). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 73. Fragmentation would likely involve the loss of small neutral molecules such as CO, H₂O, or ethylene. A prominent peak at m/z = 30 due to cleavage of the β-bond is expected.[5] |

Experimental Spectroscopic Data for 3-Amino-1-propanol (for comparison):

| Technique | Observed Features | Source |

| ¹H NMR (CDCl₃) | δ ~1.68 (quint, 2H, -CH₂-), ~2.59 (s, 3H, -NH₂ and -OH), ~2.88 (t, 2H, -CH₂-NH₂), ~3.73 (t, 2H, -CH₂-OH) | [4] |

| ¹³C NMR (CDCl₃) | δ ~35.0 (-CH₂-), ~39.0 (-CH₂-NH₂), ~61.0 (-CH₂-OH) | [2] |

| IR (liquid film) | 3350 (O-H, N-H stretch), 2930 (C-H stretch), 1590 (N-H bend), 1060 (C-O stretch) cm⁻¹ | [6] |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 75. Base peak at m/z = 30. | [2] |

Synthesis and Reactivity

Synthesis:

This compound is typically generated in situ or used as its more stable diethyl acetal derivative. The free aldehyde can be obtained by the acidic hydrolysis of this compound diethyl acetal.

A common synthetic route to this compound diethyl acetal involves the Gabriel synthesis starting from 3-chloropropanal diethyl acetal and potassium phthalimide, followed by hydrazinolysis.

Reactivity:

The chemical reactivity of this compound is dominated by its two functional groups: the aldehyde and the primary amine.

-

Aldehyde Group: The aldehyde functionality makes it susceptible to oxidation to 3-aminopropanoic acid (β-alanine) and reduction to 3-amino-1-propanol. It can also undergo nucleophilic addition reactions, such as the formation of Schiff bases with primary amines and Michael addition with nucleophiles.

-

Amine Group: The primary amine group is basic and nucleophilic, allowing it to react with electrophiles.

-

Decomposition to Acrolein: A significant aspect of this compound's reactivity is its spontaneous decomposition via elimination of ammonia to form the highly reactive and toxic α,β-unsaturated aldehyde, acrolein.[7] This conversion is believed to be a key contributor to its cytotoxicity.[8]

Biological Significance and Signaling Pathways

This compound is a critical intermediate in the catabolism of polyamines, such as spermidine and spermine.[3] This pathway is crucial for maintaining cellular polyamine homeostasis.

Polyamine Catabolism Pathway:

The enzymatic oxidation of spermine and spermidine by polyamine oxidases (PAO) and spermine oxidase (SMO) generates this compound, alongside hydrogen peroxide and a shorter polyamine.

Caption: Polyamine catabolism pathway showing the generation of this compound.

Cytotoxicity and Role in Disease:

This compound is a potent cytotoxin, particularly implicated in the secondary damage observed in cerebral ischemia.[9][10][11] Its toxicity is attributed to several mechanisms:

-

Lysosomotropism: As a weak base, this compound can accumulate in the acidic environment of lysosomes. This accumulation leads to lysosomal membrane permeabilization and rupture, releasing hydrolytic enzymes into the cytoplasm and triggering apoptosis or necrosis.[9][10]

-

Oxidative Stress: The rupture of lysosomes can induce a transient wave of oxidative stress, further contributing to cellular damage.[10]

-

Acrolein Formation: The decomposition of this compound to the highly reactive electrophile acrolein leads to the modification of proteins and DNA, causing widespread cellular dysfunction.[7][8]

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

6.1. Synthesis of this compound Diethyl Acetal via Gabriel Synthesis

This protocol is adapted from a published procedure for a similar substrate.

-

Step 1: Synthesis of N-(3,3-Diethoxypropyl)phthalimide

-

Suspend potassium phthalimide (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add 3-chloro-1,1-diethoxypropane (1 equivalent) to the suspension.

-

Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield N-(3,3-diethoxypropyl)phthalimide.

-

-

Step 2: Hydrazinolysis to this compound Diethyl Acetal

-

Dissolve N-(3,3-diethoxypropyl)phthalimide (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by distillation under reduced pressure to obtain this compound diethyl acetal.

-

6.2. Generation of Free this compound

This protocol is based on the acidic hydrolysis of the diethyl acetal.

-

To a solution of this compound diethyl acetal in water, add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the reaction mixture at room temperature, monitoring the hydrolysis by a suitable method (e.g., GC-MS or the disappearance of the starting material by TLC).

-

Neutralize the solution with a base (e.g., NaHCO₃) upon completion.

-

The resulting aqueous solution of this compound should be used immediately due to its instability.

6.3. Cytotoxicity Assay (MTT Assay)

This is a general protocol that can be adapted to assess the cytotoxicity of this compound.

-

Cell Seeding: Seed cells (e.g., a neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of freshly generated this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

6.4. Reaction with N-(2-mercaptopropionyl)glycine (MPG)

This hypothetical protocol is based on the known reactivity of aldehydes with thiols.

-

Prepare a solution of freshly generated this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of N-(2-mercaptopropionyl)glycine (MPG) in the same buffer.

-

Mix the two solutions at a defined molar ratio (e.g., 1:1 or with an excess of MPG).

-

Incubate the reaction mixture at 37 °C.

-

Monitor the reaction progress over time by analyzing aliquots using techniques such as HPLC or LC-MS to identify the formation of the adduct. The expected reaction is the formation of a thiazolidine derivative through the reaction of the thiol group with the aldehyde and the amine group of this compound.

Conclusion

This compound is a molecule of considerable interest due to its dual nature as a key metabolic intermediate and a potent cytotoxin. Its role in polyamine catabolism and its implication in the pathology of cerebral ischemia highlight the importance of understanding its chemical and biological properties. While its inherent instability presents challenges for its direct study, the use of its more stable derivatives and in situ generation methods provides avenues for further investigation. This technical guide consolidates the current knowledge on this compound, providing a foundation for future research aimed at elucidating its precise mechanisms of action and exploring its potential as a therapeutic target.

References

- 1. Mass Spectrometric Assessment of the Reactivity and Target Sites of this compound and this compound-Released Acrolein in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Aminopropanol(156-87-6) 13C NMR spectrum [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. 3-Aminopropanol(156-87-6) IR Spectrum [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Aminopropanal: A Technical Guide for Researchers

An In-depth Examination of a Key Bioactive Aldehyde in Cellular Stress and Disease

This technical guide provides a comprehensive overview of 3-Aminopropanal (3-AP), a critical metabolite in polyamine catabolism. With its potent cytotoxic effects, 3-AP is a molecule of significant interest in the fields of biochemistry, neuroscience, and drug development. This document details its chemical properties, biological roles, synthesis, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as 3-aminopropionaldehyde, is a reactive amino aldehyde. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 352-92-1 | [1][2][3][4] |

| Molecular Formula | C3H7NO | [1][2][4] |

| Molecular Weight | 73.09 g/mol | [1][2][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Aminopropionaldehyde, beta-Aminopropionaldehyde | [2][5] |

| Physical Description | Solid | [5] |

| Boiling Point | 137.9°C at 760 mmHg | [2] |

| Density | 0.924 g/cm³ | [2] |

| Flash Point | 37.2°C | [2] |

Biological Significance and Mechanism of Action

This compound is a crucial intermediate in the catabolism of polyamines such as spermidine and spermine, a process catalyzed by enzymes like polyamine oxidase.[1][2] This aldehyde is not merely a metabolic byproduct; it is a potent cytotoxic agent implicated in cellular damage, particularly under conditions of oxidative stress and cerebral ischemia.[1][2][6]

The primary mechanism of 3-AP's cytotoxicity stems from its nature as a weak lysosomotropic base.[1][6] Its amino group allows it to accumulate within the acidic environment of lysosomes. This accumulation leads to lysosomal membrane permeabilization and rupture, releasing cathepsins and other hydrolytic enzymes into the cytoplasm.[1][6][7] This event triggers a cascade of downstream effects, including:

-

Oxidative Stress: The rupture of lysosomes induces a transient wave of reactive oxygen species (ROS), contributing to cellular damage.[6]

-

Mitochondrial Dysfunction: Lysosomal breakdown can indirectly affect mitochondrial membrane potential and function.[6]

-

Apoptosis and Necrosis: The release of lysosomal contents and subsequent cellular stress activate caspase-dependent apoptotic pathways.[1][6] In cases of extensive lysosomal damage, necrotic cell death can occur.[1][7]

Furthermore, this compound can spontaneously decompose to form acrolein, a highly reactive and toxic unsaturated aldehyde.[2][8] Acrolein can exacerbate cellular damage by forming adducts with proteins and DNA.[2][8]

Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates the key events in the cytotoxic signaling pathway initiated by this compound.

References

- 1. portlandpress.com [portlandpress.com]

- 2. This compound|C3H7NO|Research Chemical [benchchem.com]

- 3. The concept of "aldehyde load" in neurodegenerative mechanisms: cytotoxicity of the polyamine degradation products hydrogen peroxide, acrolein, this compound, 3-acetamidopropanal and 4-aminobutanal in a retinal ganglion cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Propanal, 3-amino- | C3H7NO | CID 75 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 3-Aminopropanal: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 3-aminopropanal in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines experimental protocols, and presents key biological and experimental workflows to facilitate the effective use of this reactive aldehyde in a laboratory setting.

Core Topic: this compound Solubility Profile

This compound (C₃H₇NO), a bifunctional molecule containing both an amino and an aldehyde group, exhibits a distinct solubility profile crucial for its application in chemical synthesis and biological studies. Its polarity, arising from the presence of these functional groups, largely dictates its behavior in different solvent systems.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound is not widely available in published literature, which may be attributed to its reactivity and tendency to polymerize. However, consistent qualitative descriptions of its solubility have been compiled from various sources.

| Solvent | Qualitative Solubility | Key Observations |

| Water | Highly Soluble / Miscible | The polar amino (-NH₂) and aldehyde (-CHO) groups readily form hydrogen bonds with water molecules, leading to high solubility.[1] |

| Methanol | Moderately Soluble | As a polar protic solvent, methanol can effectively solvate the polar functional groups of this compound.[1] |

| Ethanol | Moderately Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to moderate solubility.[1] |

| Acetone | Soluble | General solubility of amines and aldehydes in acetone is noted, suggesting miscibility. |

| Chloroform | Miscible | General solubility of amines is noted in chloroform. |

| Diethyl Ether | Soluble | General solubility of amines is noted in ether. |

Experimental Protocols

Determining Solubility of this compound: A General Protocol

The following protocol outlines a standard method for determining the solubility of a compound like this compound in various solvents. Given the compound's instability, it is recommended to use it fresh and store it under an inert atmosphere.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Small-scale vials or test tubes with closures

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Dispense a fixed volume (e.g., 1 mL) of each selected solvent into separate, labeled vials.

-

Initial Addition: To each vial, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

Mixing: Securely cap the vials and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect each vial for dissolution. Record observations as "freely soluble," "partially soluble," or "insoluble."

-

Incremental Addition (for soluble compounds): If the initial amount dissolves completely, continue to add pre-weighed increments of this compound, vortexing after each addition, until saturation is reached (i.e., solid material remains undissolved).

-

Quantification: The total mass of this compound dissolved in the known volume of solvent provides a semi-quantitative measure of solubility (e.g., in mg/mL).

-

Temperature Control: For more precise measurements, conduct the experiment at a controlled temperature, as solubility is temperature-dependent.

Mandatory Visualizations

Signaling Pathway: beta-Alanine Metabolism

This compound is an intermediate in the metabolic pathway of beta-alanine. The following diagram illustrates its position within this pathway.

References

An In-depth Technical Guide to the Stability and Degradation of 3-Aminopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal (3-AP), a reactive aminoaldehyde, is a molecule of significant interest in biomedical research due to its role in polyamine catabolism and its cytotoxic properties. Its inherent instability, however, presents challenges in both its study and potential therapeutic applications. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing from the current scientific literature. It details the primary degradation routes, including conversion to acrolein and polymerization, and explores the mechanisms of its cytotoxic effects, which are primarily mediated by lysosomal destabilization. This document also offers detailed experimental protocols for the analysis of this compound and its degradation products, along with a summary of its known biological effects.

Introduction

This compound, also known as β-aminopropionaldehyde, is an endogenous metabolite formed during the oxidative deamination of polyamines such as spermine and spermidine by amine oxidases.[1] While a natural product of cellular metabolism, at elevated concentrations, it is a potent cytotoxin implicated in cellular damage, particularly under conditions of oxidative stress and ischemia.[2][3] The reactivity of this compound is conferred by the presence of both a primary amine and an aldehyde functional group, making it susceptible to a variety of chemical transformations that dictate its stability and biological activity. Understanding the stability and degradation pathways of this compound is crucial for researchers studying its physiological and pathological roles, as well as for professionals in drug development who may encounter this molecule as a metabolite or a reactive intermediate.

Physicochemical Properties and Stability of this compound

This compound is a colorless to pale yellow liquid with a fishy or ammoniacal odor. It is a polar compound with good solubility in water and some organic solvents. The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule contributes to its inherent instability. While specific kinetic data on its degradation under various conditions is not extensively available in the literature, it is known to be readily polymerized or oxidized and is typically stored under an inert atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇NO | [4] |

| Molecular Weight | 73.09 g/mol | [4] |

| State at Room Temp. | Liquid | |

| Odor | Fishy, ammoniacal | |

| Water Solubility | Soluble |

Degradation Pathways of this compound

The primary degradation pathways of this compound are driven by its high reactivity. These pathways include intramolecular and intermolecular reactions, leading to the formation of various products, most notably acrolein and polymers.

Conversion to Acrolein

One of the most significant degradation pathways of this compound is its conversion to acrolein through the elimination of ammonia.[3] Acrolein is a highly reactive and toxic α,β-unsaturated aldehyde. This conversion is a critical aspect of this compound's biological effects, as acrolein is a potent electrophile that can readily react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to cellular damage.[3] The formation of acrolein from this compound is thought to be a key contributor to the overall cytotoxicity observed for this compound.[3]

Polymerization

Due to the presence of both a nucleophilic amine and an electrophilic aldehyde, this compound is prone to self-polymerization. This can occur through various mechanisms, including aldol condensation and the formation of Schiff bases, leading to a complex mixture of oligomers and polymers. While the precise structures of these polymers are not well-characterized in the literature, this process represents a significant pathway for the degradation and loss of monomeric this compound.

Oxidation to β-Alanine

In a biological context, this compound can be detoxified through oxidation to β-alanine, a naturally occurring beta-amino acid.[5] This reaction is catalyzed by aldehyde dehydrogenases. This pathway represents a cellular defense mechanism to mitigate the toxic effects of this compound accumulation.

Cytotoxicity and Biological Effects

The cytotoxicity of this compound is a subject of considerable research, particularly in the context of neurological damage following ischemia.[3]

Lysosomotropic Activity and Lysosomal Rupture

This compound is a weak lysosomotropic base, meaning it can freely diffuse across cellular membranes in its unprotonated form and become trapped in acidic organelles, such as lysosomes, upon protonation.[2][3] This accumulation within lysosomes is a key initiating event in its cytotoxic cascade. The high intralysosomal concentration of this compound leads to lysosomal membrane permeabilization and rupture, releasing the contents of the lysosome, including various hydrolytic enzymes, into the cytoplasm.[2][3]

Induction of Apoptosis and Necrosis

The release of lysosomal proteases, such as cathepsins, into the cytosol triggers the activation of the caspase cascade, a central component of the apoptotic pathway.[2][3] This leads to the execution of programmed cell death. The extent of lysosomal rupture appears to dictate the mode of cell death; moderate leakage can lead to apoptosis, while extensive rupture can result in necrosis.[3]

Oxidative Stress and Mitochondrial Dysfunction

Lysosomal destabilization is also linked to the induction of oxidative stress.[1][6] The release of lysosomal contents can lead to mitochondrial dysfunction, characterized by an initial transient hyperpolarization of the mitochondrial membrane potential, followed by depolarization.[1] This mitochondrial distress contributes to the generation of reactive oxygen species (ROS), further exacerbating cellular damage.

Experimental Protocols

The inherent instability of this compound necessitates careful handling and rapid analysis. The following protocols are provided as a guide for researchers.

Protocol for Assessing the Stability of this compound

This protocol is adapted from general principles of stability testing for reactive aldehydes.

Objective: To determine the stability of this compound under different pH and temperature conditions.

Materials:

-

This compound

-

Buffered solutions at various pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC or LC-MS system

-

Appropriate vials for sample collection

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) of known concentration.

-

Experimental Setup:

-

Set up a matrix of conditions to be tested, including different pH buffers and temperatures (e.g., 4°C, 25°C, 37°C).

-

For each condition, add a known amount of the this compound stock solution to the buffered solution to achieve the desired final concentration.

-

-

Time-Course Study:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

-

Immediately quench any further degradation by adding a suitable quenching agent or by rapid freezing and storage at -80°C until analysis.

-

-

Analysis:

-

Analyze the samples using a validated analytical method (see Protocol 5.2) to quantify the remaining this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate constant (k) and the half-life (t½) for each condition.

-

HPLC Method for the Quantification of this compound

This protocol is an adaptation of a validated method for the related compound, 3-amino-1-propanol, and will likely require optimization and validation for this compound.[6]

Objective: To quantify the concentration of this compound in a sample.

Principle: Pre-column derivatization with a fluorescent tag (e.g., fluorescamine) followed by reversed-phase HPLC with fluorescence detection.

Materials and Reagents:

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Fluorescamine derivatizing agent

-

Sodium tetraborate buffer

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations.

-

Derivatization:

-

To a known volume of sample or standard, add the sodium tetraborate buffer.

-

Add the fluorescamine solution and mix thoroughly. The reaction is rapid.

-

-

HPLC Analysis:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and ammonium acetate buffer. A starting point could be 26:74 (v/v) acetonitrile:buffer.[6]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Fluorescence Detection: Excitation at ~390 nm and Emission at ~480 nm (wavelengths may need optimization for the this compound derivative).

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the derivatized this compound standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

-

Conclusion

This compound is a highly reactive molecule with significant biological implications. Its instability, primarily driven by its propensity to convert to acrolein and to polymerize, is a key feature that dictates its handling, analysis, and biological effects. The cytotoxic actions of this compound are initiated by its accumulation in lysosomes, leading to a cascade of events including lysosomal rupture, caspase activation, oxidative stress, and ultimately, cell death. Further research is warranted to obtain more quantitative data on the kinetics of its degradation pathways and to further elucidate the detailed signaling pathways involved in its cytotoxicity. The experimental protocols provided in this guide offer a starting point for researchers to further investigate this fascinating and important molecule.

References

- 1. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Origin and Fate of Acrolein in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spontaneous Decomposition of 3-Aminopropanal to Acrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous decomposition of 3-aminopropanal into acrolein, a reaction of significant interest in toxicology and drug development. This compound is a key metabolite in the catabolism of polyamines, such as spermidine and spermine, and its degradation to the highly reactive and cytotoxic aldehyde, acrolein, is implicated in various pathological conditions associated with oxidative stress.

Reaction Mechanism: A Retro-Michael Type Elimination

The spontaneous conversion of this compound to acrolein proceeds through a β-elimination reaction, which can also be described as a retro-Michael type reaction.[1] This process involves the elimination of ammonia from the this compound molecule. The reaction is facilitated by the electron-withdrawing effect of the aldehyde group, which increases the acidity of the α-protons and promotes the departure of the amino group from the β-position.

Caption: Mechanism of this compound decomposition.

Factors Influencing Decomposition Rate

While specific kinetic data for the spontaneous decomposition of this compound is not extensively documented in the reviewed literature, the rate of this retro-Michael type reaction is expected to be significantly influenced by pH and temperature.

-

pH: The elimination is likely base-catalyzed. At higher pH values, the concentration of the unprotonated amino group, which is a better leaving group, increases, thus accelerating the reaction.

-

Temperature: An increase in temperature generally favors elimination reactions over substitution reactions. This is because elimination reactions often have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change.

Quantitative Data

As of this review, there is a notable absence of published experimental kinetic data, such as rate constants and activation energies, for the spontaneous decomposition of this compound. The following table summarizes the expected qualitative effects of key parameters on the decomposition rate based on general chemical principles of elimination reactions.

| Parameter | Expected Effect on Decomposition Rate | Rationale |

| pH | Increases with increasing pH (alkaline conditions) | Base catalysis facilitates the removal of the α-proton and the elimination of the amino group. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the elimination reaction and is entropically favored. |

To provide a quantitative context for a retro-Michael reaction, the table below presents illustrative kinetic data from studies on the degradation of thiol-maleimide conjugates, which also proceed via a retro-Michael type mechanism. It is important to note that these values are for a different molecular system and should be considered as a general reference only.

| Compound | Conditions | Half-life (t₁/₂) | Reference |

| MPA-NEM conjugate | Incubated with glutathione | 3.1 - 18 hours | [2] |

| MPP-NEM conjugate | Incubated with glutathione | 3.6 - 258 hours | [2] |

MPA: 4-mercaptophenylacetic acid; NEM: N-ethyl maleimide; MPP: 4-mercaptohydrocinnamic acid.

Biological and Toxicological Significance

The spontaneous conversion of this compound to acrolein is of considerable biological importance. This compound itself is cytotoxic, acting as a lysosomotropic agent that can induce apoptosis.[3] The subsequent formation of acrolein, a highly reactive α,β-unsaturated aldehyde, significantly contributes to cellular damage. Acrolein readily forms adducts with proteins and DNA, leading to protein carbonylation and the formation of advanced glycation end-products (AGEs), which are associated with a variety of diseases characterized by oxidative stress.

Proposed Experimental Protocols for Kinetic Analysis

The following are proposed methodologies for studying the kinetics of this compound decomposition, adapted from standard analytical techniques for similar compounds.

HPLC-Based Quantification of this compound and Acrolein

This method allows for the simultaneous monitoring of the disappearance of this compound and the appearance of acrolein.

Experimental Protocol:

-

Preparation of this compound Solution:

-

Synthesize this compound from a suitable precursor, such as 3-aminopropanol, through oxidation. Due to its instability, it is often prepared and used in situ or stored as a more stable derivative (e.g., an acetal) which can be hydrolyzed immediately before use.

-

Prepare a stock solution of this compound in a suitable buffer at a known concentration.

-

-

Kinetic Experiment Setup:

-

Aliquots of the this compound solution are incubated in sealed vials at various controlled temperatures and pH values.

-

At specific time intervals, an aliquot is withdrawn and the reaction is quenched, for example, by rapid cooling and/or addition of a derivatizing agent.

-

-

Derivatization:

-

For this compound (a primary amine): Use pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a fluorescent isoindole derivative.

-

For Acrolein (an aldehyde): Use derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected by UV-Vis absorption.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A fluorescence detector for the OPA-derivatized this compound and a UV-Vis detector for the DNPH-derivatized acrolein.

-

Quantification: Use external or internal standards for both derivatized compounds to construct calibration curves and determine the concentration of each at every time point.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time to determine the rate of decomposition.

-

From this data, calculate the rate constant (k), half-life (t₁/₂), and, by performing the experiment at different temperatures, the activation energy (Ea) using the Arrhenius equation.

-

NMR Spectroscopy for Real-Time Monitoring

NMR spectroscopy offers a non-invasive method to monitor the reaction in real-time without the need for derivatization.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated buffer (e.g., D₂O with phosphate buffer to control pD) directly in an NMR tube.

-

Include an internal standard with a known concentration and a distinct NMR signal (e.g., DSS or TSP) for quantitative analysis.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer, which is pre-heated to the desired temperature.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Identify the characteristic proton signals for this compound (e.g., the aldehyde proton around 9-10 ppm and the protons on the carbon chain) and acrolein (vinylic and aldehydic protons).

-

Integrate the area of a characteristic peak for both this compound and acrolein relative to the internal standard at each time point.

-

Convert the integral values to concentrations.

-

Plot the concentration of this compound versus time to determine the reaction kinetics as described in the HPLC method.

-

Caption: Workflow for kinetic analysis of decomposition.

Conclusion

The spontaneous decomposition of this compound to acrolein is a chemically straightforward but biologically significant reaction. Understanding the kinetics and the factors that govern its rate is crucial for elucidating its role in disease and for the development of therapeutic strategies aimed at mitigating the effects of polyamine-derived toxic aldehydes. While specific quantitative data on this reaction is currently limited, the established principles of physical organic chemistry and available analytical methodologies provide a solid framework for future investigations. The proposed experimental protocols in this guide offer a starting point for researchers to quantitatively characterize this important decomposition pathway.

References

3-Aminopropanal: A Key Metabolite in Biochemical Pathways and a Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal (3-AP), a reactive aldehyde metabolite, has emerged as a significant player in various biochemical pathways, most notably in polyamine catabolism. Its accumulation under pathological conditions, such as cerebral ischemia, has been linked to cellular toxicity and tissue damage. This technical guide provides a comprehensive overview of this compound's role in biochemistry, its toxicological profile, and detailed methodologies for its study. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the multifaceted nature of this critical metabolite.

Introduction

This compound (3-AP) is a three-carbon amino aldehyde that serves as a crucial intermediate in the metabolic breakdown of polyamines, such as spermine and spermidine.[1] While essential for normal cellular function, the dysregulation of polyamine metabolism can lead to the accumulation of 3-AP, a potent cytotoxin.[2] Its high reactivity, stemming from the presence of both an amino and an aldehyde group, allows it to interact with and modify cellular macromolecules, leading to a cascade of detrimental effects.[3] This guide delves into the biochemical pathways involving 3-AP, its mechanism of toxicity, and provides detailed experimental protocols for its investigation, aiming to facilitate further research and the development of therapeutic strategies targeting this metabolite.

Biochemical Pathways Involving this compound

The primary source of endogenous this compound is the catabolism of polyamines, a class of organic cations essential for cell growth, proliferation, and differentiation.

Polyamine Catabolism

The conversion of spermine to spermidine is catalyzed by the flavoenzyme spermine oxidase (SMOX) , which concurrently produces this compound and hydrogen peroxide (H₂O₂).[4][5] This pathway is a significant contributor to the intracellular pool of 3-AP.

The subsequent detoxification of this compound is primarily carried out by aldehyde dehydrogenase (ALDH) enzymes, which oxidize 3-AP to the non-toxic β-alanine.[6] The efficiency of this detoxification pathway is critical in preventing the accumulation of toxic levels of 3-AP.

References

- 1. Mechanistic studies of human spermine oxidase: kinetic mechanism and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection in cerebral ischemia by neutralization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection in cerebral ischemia by neutralization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and structural analysis of human ALDH9A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopropanal and its Involvement in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal (3-AP) is a reactive aminoaldehyde endogenously produced through the metabolic breakdown of polyamines such as spermine and spermidine. Under pathological conditions, particularly cerebral ischemia, the accumulation of 3-AP has been implicated in secondary tissue damage. This technical guide provides an in-depth overview of the mechanisms by which 3-AP induces oxidative stress, leading to cellular dysfunction and death. It details the formation of 3-AP, its lysosomotropic properties, its impact on mitochondrial function, and its conversion to the highly toxic aldehyde, acrolein. This guide also compiles detailed experimental protocols for studying 3-AP-mediated oxidative stress and presents available quantitative data to facilitate further research and the development of therapeutic interventions.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to the pathophysiology of numerous diseases. This compound (3-AP) has emerged as a significant, yet often overlooked, endogenous mediator of oxidative stress.[1][2] It is a product of polyamine catabolism, a process that can be upregulated during cellular stress and injury.[3] This guide aims to provide a comprehensive technical resource on the role of 3-AP in oxidative stress, focusing on its mechanisms of action and methodologies for its study.

Formation and Metabolism of this compound

This compound is primarily formed through the oxidative deamination of spermine and spermidine by the enzyme spermine oxidase (SMO) and other amine oxidases.[4][5] This reaction also generates hydrogen peroxide (H₂O₂), another potent ROS.

Key Metabolic Pathways:

-

Polyamine Catabolism: Spermine and spermidine are converted to this compound and other byproducts by amine oxidases.[6]

-

Conversion to Acrolein: 3-AP can undergo spontaneous elimination of ammonia to form acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[6][7] Acrolein is a well-established inducer of oxidative stress and can covalently modify cellular macromolecules.[8]

-

Detoxification: this compound can be detoxified by aldehyde dehydrogenases (ALDHs) to the non-toxic metabolite β-alanine.[9][10]

Figure 1: Formation and metabolism of this compound.

Mechanisms of this compound-Induced Oxidative Stress

The cytotoxicity of 3-AP is multifaceted, primarily stemming from its ability to disrupt lysosomal and mitochondrial function, leading to a surge in oxidative stress.

Lysosomotropism and Lysosomal Rupture

3-AP is a weak base, and its amino group confers lysosomotropic properties, meaning it can accumulate within the acidic environment of lysosomes.[1][3] This accumulation leads to lysosomal swelling and eventual rupture, releasing lysosomal hydrolases into the cytoplasm.[1][2] This process precedes and triggers subsequent apoptotic events and oxidative stress.[1]

Mitochondrial Dysfunction and ROS Production

The release of lysosomal contents into the cytoplasm initiates a cascade of events that impact mitochondrial integrity. Lysosomal proteases can damage mitochondrial proteins, leading to a disruption of the electron transport chain.[2] This impairment results in a transient increase in mitochondrial membrane potential, followed by a subsequent decrease, and a significant burst of reactive oxygen species (ROS) production.[2][11]

Figure 2: 3-AP induced lysosomal rupture and mitochondrial oxidative stress.

Acrolein Formation and Covalent Modification

The conversion of 3-AP to acrolein represents a significant pathway for its toxicity. Acrolein is a potent electrophile that readily reacts with nucleophilic side chains of amino acids (cysteine, histidine, lysine), leading to the formation of protein carbonyls and other adducts.[7][8] This covalent modification can inactivate enzymes, disrupt protein function, and exacerbate oxidative stress.

Quantitative Data on this compound Cytotoxicity and Oxidative Stress

Quantitative data on the effects of this compound is crucial for understanding its potency and for designing experiments. The following tables summarize available data from the literature.

| Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |

| MDBK | Cytotoxicity | Cell Viability | ~0.1 mM - 0.4 mM | [12] |

| HTB14 (Glial) | Cytotoxicity | Cell Viability | LD100 at 200 µM | [13] |

Note: Data for this compound is limited. The provided IC50 values for MDBK cells are for a group of 3-substituted propylamines, including those that form acrolein.

| Parameter | Cell Line | 3-AP Concentration | Fold Change / Observation | Reference |

| ROS Production | J774 | Not specified | Transient wave of oxidative stress | [2] |

| Mitochondrial Membrane Potential | J774 | Not specified | Initial increase followed by a decrease | [2] |

| Caspase Activation | D384 glioma | Not specified | Preceded by lysosomal rupture | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on oxidative stress.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in biological samples.

Method: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).

-

Deproteinize the sample by adding perchloric acid followed by centrifugation.

-

Neutralize the supernatant with potassium carbonate.

-

-

Derivatization:

-

Mix the sample with a derivatizing agent such as fluorescamine in a borate buffer. This reaction forms a fluorescent derivative of this compound.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., ammonium acetate).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 390 nm, Em: 483 nm for fluorescamine).

-

Quantification: Generate a standard curve using known concentrations of this compound.[1]

-

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular production of ROS in response to this compound treatment.

Method: Using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Protocol:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Loading with H₂DCFDA:

-

Wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Incubate the cells with H₂DCFDA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

-

-

Treatment:

-

Wash the cells to remove excess probe.

-

Add fresh media or buffer containing various concentrations of this compound.

-

-

Measurement:

-

Measure the fluorescence intensity at appropriate time points using a fluorescence microplate reader (Ex/Em ~485/535 nm).

-

Alternatively, visualize and quantify ROS production in individual cells using fluorescence microscopy.

-

Figure 3: Workflow for measuring ROS production using H₂DCFDA.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in mitochondrial membrane potential induced by this compound.

Method: Using the ratiometric fluorescent dye JC-1.

Protocol:

-

Cell Culture: Plate cells in a multi-well plate suitable for fluorescence measurements.

-

Staining with JC-1:

-

Incubate cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

-

Treatment:

-

Wash the cells to remove excess dye.

-

Add fresh media containing this compound.

-

-

Measurement:

-

Measure the fluorescence intensity at two different emission wavelengths:

-

Green fluorescence (monomeric JC-1, indicating low ΔΨm) at ~529 nm.

-

Red fluorescence (J-aggregates, indicating high ΔΨm) at ~590 nm.

-

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.

Method: Colorimetric or fluorometric assay using a specific caspase-3 substrate.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Lyse the cells using a specific lysis buffer provided in commercial kits.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Enzymatic Reaction:

-

Incubate the cell lysate with a colorimetric (e.g., Ac-DEVD-pNA) or fluorometric (e.g., Ac-DEVD-AMC) caspase-3 substrate.

-

-

Measurement:

-

For the colorimetric assay, measure the absorbance at 405 nm.

-

For the fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~380/460 nm for AMC).

-

Quantify the caspase-3 activity by comparing the results to a standard curve or by calculating the fold-change relative to untreated controls.[10][14]

-

Signaling Pathways Implicated in this compound-Induced Oxidative Stress

While the precise signaling cascades activated by 3-AP are still under investigation, the involvement of several key pathways can be inferred from its known effects on oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways, including JNK and p38, are well-established sensors of oxidative stress. ROS produced as a consequence of 3-AP-induced mitochondrial dysfunction can lead to the phosphorylation and activation of these kinases. Activated JNK and p38 can, in turn, regulate downstream targets involved in apoptosis and inflammation. Further research using techniques like Western blotting for phosphorylated JNK and p38 is needed to confirm the direct role of 3-AP in activating these pathways.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). It is plausible that 3-AP-induced oxidative stress could activate the Nrf2 pathway as a compensatory response. Investigating the expression of Nrf2 target genes via qPCR in response to 3-AP treatment would provide valuable insights.

Figure 4: Potential signaling pathways affected by 3-AP-induced oxidative stress.

Conclusion and Future Directions

This compound is a potent endogenous toxin that significantly contributes to cellular damage through the induction of oxidative stress. Its unique lysosomotropic properties and its conversion to the highly reactive aldehyde acrolein underscore its pathological importance, particularly in conditions like cerebral ischemia. While the fundamental mechanisms of its toxicity are being elucidated, further research is needed to obtain more comprehensive quantitative data on its effects in various cell types and to fully delineate the specific signaling pathways it modulates. A deeper understanding of the role of 3-AP in oxidative stress will be instrumental in the development of novel therapeutic strategies aimed at mitigating its detrimental effects in a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.as.uky.edu [chem.as.uky.edu]

- 3. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Aminopropanal: A Detailed Guide for Researchers

For Immediate Release

Introduction

3-Aminopropanal is a key bifunctional molecule of significant interest in biochemical research and as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its inherent instability, however, presents challenges in its synthesis and handling. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The methods outlined below focus on providing reliable and reproducible pathways to this important compound.

Methods of Synthesis

Several synthetic strategies have been developed for the preparation of this compound. The primary routes include the oxidation of 3-aminopropanol and the Gabriel synthesis of a stable acetal-protected precursor, followed by deprotection.

Method 1: Oxidation of 3-Aminopropanol

A common and direct approach to this compound is the oxidation of its corresponding alcohol, 3-aminopropanol. Due to the sensitive nature of the amino aldehyde product, mild oxidation conditions are required to prevent over-oxidation or side reactions. The Swern and Dess-Martin periodinane (DMP) oxidations are suitable for this transformation.[1][2][3]

Table 1: Comparison of Key Parameters for Oxidation Methods

| Parameter | Swern Oxidation | Dess-Martin Oxidation |

| Oxidizing Agent | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane (DMP) |

| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temp. | -78 °C to room temperature | Room temperature |

| Advantages | High yields, avoids heavy metals. | Mild conditions, neutral pH, high chemoselectivity.[4] |

| Disadvantages | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct.[3] | DMP is shock-sensitive and potentially explosive.[4] |

Experimental Protocols

Protocol 1.1: Swern Oxidation of 3-Aminopropanol

This protocol describes a general procedure for the Swern oxidation of 3-aminopropanol.[5][6]

Materials:

-

3-Aminopropanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 10 minutes.

-

Add a solution of 3-aminopropanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C. Stir for 20 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~4 with 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification: Due to its instability, it is often recommended to use the crude this compound immediately in the next synthetic step. If purification is necessary, it can be attempted by vacuum distillation, though this may lead to decomposition.

Method 2: Gabriel Synthesis of this compound Diethyl Acetal and Subsequent Deprotection

This method involves the synthesis of a stable, acetal-protected form of this compound, which can be stored and deprotected as needed. The Gabriel synthesis provides a reliable route to primary amines.[7]

Workflow for Gabriel Synthesis of this compound:

Experimental Protocols

Protocol 2.1: Synthesis of N-(3,3-Diethoxypropyl)phthalimide

This protocol is based on the principles of the Gabriel synthesis of primary amines.[8]

Materials:

-

Potassium phthalimide

-

3-Chloropropanal diethyl acetal

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add 3-chloropropanal diethyl acetal (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated product by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(3,3-diethoxypropyl)phthalimide.

Protocol 2.2: Synthesis of this compound Diethyl Acetal via Hydrazinolysis

This protocol describes the cleavage of the phthalimide group using hydrazine.[9]

Materials:

-

N-(3,3-Diethoxypropyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Dissolve N-(3,3-diethoxypropyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Heat the mixture to reflux and stir. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.

-

Cool the mixture and filter off the phthalhydrazide precipitate.

-

Make the filtrate basic with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound diethyl acetal. A purity of approximately 95% can be expected.[7]

Protocol 2.3: Hydrolysis of this compound Diethyl Acetal

This protocol describes the deprotection of the acetal to yield the final product.

Materials:

-

This compound diethyl acetal

-

Dilute aqueous acid (e.g., 1 M HCl)

Procedure:

-

Dissolve this compound diethyl acetal in an aqueous solution.

-

Add a catalytic amount of a strong acid, such as HCl, to the solution.

-

Stir the reaction at room temperature. The hydrolysis is typically rapid.

-

The resulting solution contains this compound. Due to its instability, it is advisable to use this aqueous solution directly for subsequent applications without isolation.

Table 2: Summary of Yields for the Gabriel Synthesis Route

| Step | Product | Reported Yield | Reference |

| 1. Gabriel Reaction | N-(3,3-Diethoxypropyl)phthalimide | Typically high | General Gabriel Synthesis |

| 2. Hydrazinolysis | This compound Diethyl Acetal | 63% (via azide route) | [7] |

| 3. Hydrolysis | This compound | Quantitative (used in situ) | General Acetal Hydrolysis |

Note: The 63% yield is reported for a similar synthesis route involving an azide intermediate, and is indicative of the expected yield for the hydrazinolysis step.[7]

Safety and Handling

This compound is a reactive and potentially toxic compound. It can spontaneously decompose to form the highly reactive aldehyde acrolein. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Due to its instability, it is best synthesized immediately before use. The acetal-protected form is significantly more stable and is recommended for storage.

Conclusion

The synthesis of this compound can be achieved through several methods, with the Gabriel synthesis of its diethyl acetal followed by deprotection offering a reliable and scalable route to a stable precursor. For direct synthesis, mild oxidation of 3-aminopropanol is a viable option. The choice of method will depend on the required purity, scale, and the available starting materials and equipment. The detailed protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. Sciencemadness Discussion Board - Synthesis of this compound Diethylacetal - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Protein Crosslinking Using 3-Aminopropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking of proteins is a powerful technique used to study protein-protein interactions, elucidate protein structure, and stabilize protein complexes. 3-Aminopropanal is a unique reagent in this context, as it is not a direct crosslinking agent but serves as a precursor to the highly reactive α,β-unsaturated aldehyde, acrolein. Acrolein is the active species that forms covalent bonds with specific amino acid residues on proteins, leading to intra- or intermolecular crosslinks.

These application notes provide a comprehensive overview of the use of this compound for protein crosslinking, including its mechanism of action, detailed experimental protocols, and methods for analyzing the resulting crosslinked products.

Mechanism of Action

The utility of this compound as a protein crosslinking agent is predicated on its in situ conversion to acrolein. This conversion involves the elimination of an ammonia molecule.

1. Conversion of this compound to Acrolein: This reaction is the initial step and is influenced by factors such as pH and temperature.

2. Acrolein-Mediated Protein Modification: Acrolein is a potent electrophile that readily reacts with nucleophilic side chains of amino acids. The primary reactions involved in protein crosslinking are:

- Michael Addition: The β-carbon of acrolein is susceptible to nucleophilic attack from the side chains of cysteine (thiol group), lysine (ε-amino group), and histidine (imidazole group). This is the most common reaction.[1][2]

- Schiff Base Formation: The aldehyde group of acrolein can react with the primary amino group of lysine residues to form a Schiff base. This bond can be stabilized by reduction.[2]

Intermolecular crosslinks are formed when acrolein reacts with amino acid residues on two different protein molecules. Intramolecular crosslinks occur when acrolein reacts with two residues within the same protein.

Data Presentation

The efficiency of protein modification by acrolein can be quantified by various methods, including mass spectrometry and amino acid analysis. The following tables summarize quantitative data from studies on the reaction of acrolein with model proteins.

Table 1: Modification of Bovine Serum Albumin (BSA) by Acrolein

| Acrolein Concentration | Modified Residues per BSA Molecule | Reference |

| 1 mM | ~26 Lysine residues lost | [1] |

| 1 mM | ~8 Histidine residues lost | [1] |

Table 2: Dose-Dependent Formation of Lysine Adducts in BSA

| Acrolein Concentration (mM) | FDP-Lysine (pmol/μg BSA) | MP-Lysine (pmol/μg BSA) | Reference |

| 0.1 | ~10 | ~1 | [1] |

| 0.5 | ~40 | ~5 | [1] |

| 1.0 | ~75 | ~10 | [1] |

| 2.0 | ~120 | ~20 | [1] |

| 5.0 | ~200 | ~40 | [1] |

| 10.0 | ~250 | ~60 | [1] |

FDP-Lysine: Nε-(3-formyl-3,4-dehydropiperidino)lysine; MP-Lysine: Nε-(3-methylpyridinium)lysine

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking with this compound/Acrolein

This protocol provides a general procedure for the in vitro crosslinking of proteins using acrolein, the active product of this compound.

Materials:

-

Purified protein sample (1-10 mg/mL)

-

This compound or Acrolein stock solution (e.g., 100 mM in ethanol or DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM sodium phosphate buffer, pH 7.2. Avoid buffers containing primary amines like Tris.

-

Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 8.0.

-

SDS-PAGE reagents

-

Mass spectrometer for analysis (optional)

Procedure:

-

Protein Preparation: Prepare the purified protein sample in the chosen reaction buffer. Ensure the buffer is free of primary amines.

-

Initiation of Crosslinking:

-

Using Acrolein: Add the acrolein stock solution to the protein solution to achieve the desired final concentration (e.g., 1-10 mM). The optimal concentration should be determined empirically.

-

Using this compound: Add the this compound stock solution to the protein solution. The conversion to acrolein may be facilitated by incubation at 37°C. The efficiency and rate of this conversion in vitro may vary, and optimization of incubation time will be necessary.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours). The incubation time should be optimized to achieve the desired level of crosslinking without causing excessive protein aggregation and precipitation.

-

Quenching the Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with and consume any unreacted acrolein. Incubate for 15-30 minutes at room temperature.

-

Analysis of Crosslinked Products:

-

SDS-PAGE: Analyze the crosslinked protein sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of intermolecular crosslinking.

-

Mass Spectrometry: For detailed analysis of crosslinked sites, the protein sample can be subjected to proteolytic digestion followed by LC-MS/MS analysis.[3]

-

Protocol 2: Analysis of Acrolein-Modified Peptides by Mass Spectrometry

This protocol outlines the general steps for identifying the sites of acrolein modification on a protein.

Materials:

-

Crosslinked protein sample from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or other suitable protease)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked protein sample with DTT and alkylate the resulting free thiols with IAA.

-

Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.

-

Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-